What is the chemical structure of Benzomalvin C?
What is the chemical structure of Benzomalvin C?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin C is a fungal-derived specialized metabolite belonging to the benzodiazepine class of compounds.[1] Isolated from the fungus Penicillium sp., it has garnered interest within the scientific community for its potential biological activities, notably as a weak antagonist of the neurokinin-1 (NK1) receptor and an inhibitor of indoleamine 2,3-dioxygenase (IDO). This technical guide provides a comprehensive overview of the chemical structure, discovery, isolation, and biological activities of Benzomalvin C, complete with detailed experimental protocols and data presented for scientific and research applications.
Chemical Structure and Properties
Benzomalvin C possesses a complex polycyclic structure featuring a spiro[oxirane-2,7'-quinazolino[3,2-a][2][3]benzodiazepine] core. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₇N₃O₃ | [2] |
| Molecular Weight | 395.4 g/mol | [2] |
| IUPAC Name | (2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][2][3]benzodiazepine]-5',13'-dione | [2] |
| SMILES String | CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15--INVALID-LINK--C6=CC=CC=C6 | [2] |
| CAS Number | 157047-98-8 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1] |
Discovery and Isolation
Benzomalvin C was first reported in 1994 by Sun et al. as part of a screening program for neurokinin receptor antagonists from microbial sources.[1] It was isolated from the culture broth of a Penicillium species.
Experimental Protocol: Isolation of Benzomalvin C
The following protocol is based on the methods described by Sun et al., 1994.
3.1.1. Fermentation
-
A culture of Penicillium sp. is maintained on a suitable agar medium.
-
A seed culture is prepared by inoculating a liquid medium with the fungal spores or mycelia and incubating for a specified period.
-
Production-scale fermentation is carried out in a larger volume of a suitable production medium, inoculated with the seed culture. The fermentation is typically conducted for several days under controlled temperature and agitation to allow for the production of secondary metabolites.
3.1.2. Extraction
-
The fermentation broth is harvested and separated into mycelia and supernatant by centrifugation or filtration.
-
The mycelial cake is extracted with an organic solvent such as ethyl acetate to recover the intracellular metabolites.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3.1.3. Purification
-
The crude extract is subjected to a series of chromatographic separations to isolate Benzomalvin C.
-
Initial fractionation can be performed using techniques like column chromatography on silica gel.
-
Further purification is achieved through high-performance liquid chromatography (HPLC), often using a reversed-phase column and a suitable solvent gradient.
-
The fractions containing Benzomalvin C are identified by monitoring the eluent with a UV detector and are subsequently pooled and concentrated to yield the pure compound.
3.1.4. Structure Elucidation
The chemical structure of Benzomalvin C was determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity
Benzomalvin C has been shown to exhibit inhibitory activity against two distinct biological targets: the neurokinin-1 (NK1) receptor and indoleamine 2,3-dioxygenase (IDO).
Neurokinin-1 (NK1) Receptor Antagonism
The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P, playing a role in pain transmission, inflammation, and mood disorders. Benzomalvin C acts as a weak antagonist of this receptor.
The following is a generalized protocol for an in vitro NK1 receptor binding assay, as would have been used to characterize the activity of Benzomalvin C.
-
Membrane Preparation: Membranes expressing the human NK1 receptor are prepared from a suitable cell line (e.g., CHO cells).
-
Binding Reaction: The assay is performed in a multi-well plate format. Each well contains:
-
A fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Substance P).
-
Varying concentrations of the test compound (Benzomalvin C).
-
A fixed amount of the NK1 receptor-containing membranes.
-
Assay buffer.
-
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of Benzomalvin C that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
4.1.2. Quantitative Data
| Parameter | Value | Reference |
| NK1 Receptor Binding Inhibition | Weakly active | [1] |
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. Overexpression of IDO is implicated in tumor immune evasion, making it an attractive target for cancer immunotherapy.
The following protocol is based on the methods described for the evaluation of related benzomalvins.
-
Enzyme and Substrate Preparation: Recombinant human IDO enzyme is used. The substrate, L-tryptophan, is prepared in an assay buffer.
-
Assay Reaction: The assay is conducted in a multi-well plate. Each well contains:
-
Recombinant IDO enzyme.
-
Varying concentrations of the test compound (Benzomalvin C).
-
A cofactor mixture (e.g., methylene blue, ascorbic acid, and catalase).
-
L-tryptophan.
-
-
Incubation: The reaction is initiated by the addition of L-tryptophan and incubated at 37°C for a specified time.
-
Reaction Termination and Product Measurement: The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine. The concentration of kynurenine is then measured spectrophotometrically or by HPLC.
-
Data Analysis: The IC₅₀ value for IDO inhibition by Benzomalvin C is calculated from the dose-response curve.
4.2.2. Quantitative Data
| Parameter | Value | Reference |
| IDO Inhibition | Benzomalvin C is a known IDO inhibitor. Specific IC₅₀ values would be determined via the described assay. | [1] |
Signaling Pathways
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses. Benzomalvin C, as an antagonist, would block the initiation of this cascade by preventing Substance P from binding to the receptor.
Caption: NK1 Receptor Signaling Pathway and Inhibition by Benzomalvin C.
IDO Metabolic Pathway
Indoleamine 2,3-dioxygenase is a key enzyme in the kynurenine pathway, which is the major route of tryptophan degradation in mammals. By catalyzing the conversion of tryptophan to N-formylkynurenine, IDO initiates a cascade that leads to the production of several bioactive metabolites and the depletion of local tryptophan concentrations. This process has significant immunomodulatory effects. Benzomalvin C inhibits the first step of this pathway.
Caption: The IDO Metabolic Pathway and its Inhibition by Benzomalvin C.
Chemical Synthesis
To date, a specific total synthesis of Benzomalvin C has not been reported in the peer-reviewed literature. However, synthetic routes for structurally related compounds, such as Benzomalvin A and Benzomalvin E, have been developed. These syntheses often involve multi-step sequences to construct the complex quinazolino[3,2-a][2][3]benzodiazepine core. The development of a synthetic route to Benzomalvin C remains an area for future research and would be valuable for further structure-activity relationship studies and the generation of analogues with improved potency and selectivity.
Conclusion
Benzomalvin C is a naturally occurring benzodiazepine with a unique chemical structure and interesting, albeit modest, biological activities. Its ability to interact with both the NK1 receptor and the IDO enzyme suggests potential, though likely weak, roles in neurotransmission, inflammation, and immunomodulation. The detailed protocols provided in this guide for its isolation and biological characterization serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation, including the development of a total synthesis and the exploration of its structure-activity relationships, is warranted to fully elucidate the therapeutic potential of the benzomalvin scaffold.
